
4-(Trifluoromethoxy)phenol
Overview
Description
4-(Trifluoromethoxy)phenol: is an organic compound with the molecular formula C7H5F3O2 and a molecular weight of 178.1086 g/mol p-(Trifluoromethoxy)phenol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the para position of a phenol ring. The trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E and trichloroisocyanuric acid or N-fluorobenzenesulfonimide . Another method involves the metalation of BOC-protected anilines with tert-butyllithium , followed by carboxylation .
Industrial Production Methods: Industrial production of 4-(Trifluoromethoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving such as or .
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethoxy)phenol is utilized as a reagent in various organic reactions:
- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethoxy group acts as a directing group. This property has been exploited in the synthesis of more complex fluorinated compounds.
- Synthesis of Covalent Organic Frameworks (COFs) : Recent studies have demonstrated that this compound can be used in the preparation of COFs, which are materials with applications in gas storage, catalysis, and separation technologies. For example, it has been incorporated into frameworks designed for the efficient preconcentration of phenolic pollutants from textiles .
Medicinal Chemistry
The compound has shown potential in drug development:
- Carbonic Anhydrase Inhibition : Research indicates that this compound derivatives exhibit inhibitory effects on carbonic anhydrase isoforms, which are targets for treating conditions like glaucoma and edema . The inhibition profile varies significantly among different isoforms, suggesting that modifications to the phenolic structure can enhance selectivity and potency.
- Fluorescent Labeling : This compound has been used as a fluorescent labeling reagent for the detection of phenolic compounds in high-performance liquid chromatography (HPLC). Its derivatives can react with phenols to yield fluorescent products, facilitating sensitive detection methods .
Environmental Applications
This compound plays a role in environmental science:
- Biodegradation Studies : Investigations into microbial degradation pathways have identified this compound as a substrate for certain bacteria capable of degrading phenolic pollutants. This highlights its potential use in bioremediation strategies for contaminated environments .
- Analytical Chemistry : The compound has been employed in developing methods for analyzing phenolic compounds in water samples using solid-phase microextraction combined with gas chromatography-flame ionization detection. This application is crucial for monitoring environmental pollutants .
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing novel fluorinated compounds through electrophilic substitution reactions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines compared to their non-fluorinated counterparts.
Case Study 2: Environmental Remediation
Research involving the degradation of phenolic pollutants by Mycobacterium species showed that this compound could be effectively transformed into less toxic metabolites. This process underscores its potential role in bioremediation efforts targeting industrial wastewater treatment .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenol involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects . The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)anisole
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4-(Trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 4-(Trifluoromethyl)phenol has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3), resulting in different reactivity and applications . The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, making it valuable in specific research and industrial contexts.
Biological Activity
4-(Trifluoromethoxy)phenol (TFMP), also known as 4-trifluoromethoxyphenol, is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethoxy group. This group significantly influences the biological activity of the compound, making it a subject of various studies aimed at understanding its pharmacological properties.
- Chemical Formula : CHFO
- Molecular Weight : 192.11 g/mol
- CAS Number : 828-27-3
The presence of the trifluoromethoxy group enhances the lipophilicity and electronic properties of the molecule, which can lead to improved binding affinity to biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of TFMP. It has shown significant inhibitory effects against various bacterial strains. For example, research indicates that derivatives containing trifluoromethyl groups exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) for TFMP derivatives against Escherichia coli and Candida albicans were notably low, suggesting strong antimicrobial efficacy .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
TFMP | 4.88 | Bacillus mycoides |
TFMP | 8.00 | E. coli |
TFMP | 16.00 | C. albicans |
Anticancer Activity
TFMP has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The IC values for TFMP were comparable to established chemotherapeutic agents like Doxorubicin, indicating its potential as an anticancer drug.
Cell Line | IC (µM) | Reference Drug IC (µM) |
---|---|---|
A549 | 44.4 | 52.1 |
HCT116 | 17.8 | 52.1 |
HePG2 | 12.4 | 52.1 |
The mechanism of action appears to involve the modulation of key oncogenes and tumor suppressor genes, such as down-regulation of EGFR and TP53, which are critical in cancer progression .
Pharmacokinetics
The pharmacokinetic profile of TFMP has been evaluated in animal models, revealing favorable absorption and distribution characteristics. Studies indicate that TFMP has a relatively long half-life, allowing for sustained therapeutic effects after administration. Its metabolism primarily occurs through hepatic pathways, with significant excretion through urine and feces .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial effects of TFMP derivatives demonstrated a marked reduction in bacterial growth in vitro, with specific emphasis on its efficacy against multidrug-resistant strains.
- Case Study on Cancer Treatment : In a preclinical model using xenografts of human tumors in mice, TFMP exhibited significant tumor reduction compared to control groups, highlighting its potential role as a novel therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Trifluoromethoxy)phenol, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or fluorination reactions. A common approach involves reacting 4-hydroxybenzotrifluoride with trifluoromethylating reagents like sodium trifluoromethanesulfinate under controlled acidic conditions . Purity optimization requires rigorous purification steps:
- Column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted intermediates.
- Recrystallization from ethanol/water mixtures to isolate high-purity crystals (melting point verification: ~80–85°C ).
- HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Aromatic protons appear as a doublet (δ 7.0–7.2 ppm, J = 8.5 Hz) and a singlet for the hydroxyl group (δ 5.2 ppm, exchangeable with D₂O) .
- ¹⁹F NMR : A characteristic triplet for the trifluoromethoxy group (δ −58 to −60 ppm) .
- X-ray Crystallography : Use SHELXL for refinement . Key parameters:
- Space group : P2₁/c (common for phenolic derivatives).
- Hydrogen bonding : O–H···O interactions (2.6–2.8 Å) stabilize the crystal lattice .
Advanced Research Questions
Q. How do hydrogen bonding patterns in this compound crystals influence its physicochemical properties?
- Motifs : Chains (C(4) motifs) and rings (R₂²(8)) dominate due to O–H···O interactions.
- Impact on solubility : Strong intermolecular H-bonding reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays.
- Thermal stability : DSC reveals a melting endotherm at ~85°C, correlating with lattice energy from H-bonds .
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions in bioactivity studies (e.g., enzyme inhibition vs. no effect) often arise from:
- Experimental design flaws : Control for trace impurities (e.g., residual trifluoromethoxy precursors) via LC-MS .
- Structural variability : Synthesize derivatives (e.g., morpholinopyrimidine conjugates ) to isolate structure-activity relationships (SAR).
- Statistical validation : Use ANOVA with post-hoc tests (p < 0.01) to confirm dose-dependent effects.
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Protecting groups : Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions .
- Catalytic systems : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura couplings, achieving >90% yield for aryl-boronate derivatives .
- Solvent optimization : Toluene/water biphasic systems enhance reaction efficiency by stabilizing the trifluoromethoxy group .
Properties
IUPAC Name |
4-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRJNKMAZMEYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232002 | |
Record name | p-(Trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828-27-3 | |
Record name | 4-(Trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Trifluoromethoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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